(4-Bromo-2-chloro-5-methoxyphenyl)methanol
Description
Significance of Substituted Aromatic Alcohols in Contemporary Organic Synthesis
Substituted aromatic alcohols, also known as benzylic alcohols, are crucial intermediates in organic synthesis. nih.gov Their hydroxyl group can be easily converted into other functional groups, making them versatile precursors for a wide range of chemical transformations. They are fundamental in the synthesis of pharmaceuticals, agrochemicals, and fragrances. apolloscientific.co.uk The presence of various substituents on the aromatic ring allows for fine-tuning of the molecule's reactivity, solubility, and biological activity. researchgate.net Chiral benzyl (B1604629) alcohols, in particular, are common structural motifs in many natural products and pharmaceutical agents. nih.gov Modern synthetic methods, including asymmetric hydrogenation of ketones and various C-C bond-forming reactions like the Suzuki-Miyaura coupling, are often employed to produce these valuable compounds. nih.govorganic-chemistry.org
Overview of Synthetic Strategies for Dihalo-Alkoxy-Substituted Benzyl Alcohols
The synthesis of highly substituted benzyl alcohols, such as those containing two different halogens and an alkoxy group, requires strategic planning to control regioselectivity. General methods for preparing benzyl alcohols include the reduction of corresponding benzaldehydes or benzoic acids, the Grignard reaction of an organomagnesium halide with formaldehyde, or the hydrolysis of a benzyl halide. wikipedia.orgrsc.org
For polysubstituted systems like (4-Bromo-2-chloro-5-methoxyphenyl)methanol, a common approach involves the multi-step functionalization of a simpler aromatic precursor. A plausible route could begin with a compound like 2-chloro-5-methoxyaniline. Through bromination, a bromo group can be introduced onto the ring. prepchem.com The resulting aniline (B41778) could then be converted to the target benzyl alcohol via a Sandmeyer-type reaction to introduce a different functional group that can be subsequently transformed into the hydroxymethyl group. Another strategy involves the reduction of a corresponding benzoic acid derivative using a reducing agent like lithium aluminum hydride. rsc.org Friedel-Crafts reactions are also a cornerstone in modifying aromatic rings, though they are typically used for alkylation or acylation rather than direct hydroxymethylation. google.com
Research Context of Aromatic Functionalization with Bromine, Chlorine, and Methoxy (B1213986) Groups
The specific combination of bromine, chlorine, and a methoxy group on an aromatic ring creates a unique electronic and steric environment. Each group plays a distinct role that is highly relevant in medicinal chemistry and drug design.
Halogens (Bromine and Chlorine): The introduction of halogen atoms, particularly chlorine and bromine, is a common strategy in drug development to enhance biological activity and improve pharmacokinetic properties. researchgate.net Halogens are known to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. ump.edu.pl Furthermore, bromine and chlorine atoms can participate in "halogen bonding," a type of non-covalent interaction with proteins or other biological targets that can significantly increase binding affinity and potency. ump.edu.pl The different sizes and electronegativities of bromine and chlorine allow chemists to modulate these interactions precisely. drughunter.comyoutube.com
Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. In drug design, it is frequently incorporated to improve metabolic stability, modulate solubility, and serve as a hydrogen bond acceptor, which can enhance binding to target proteins. researchgate.net The presence of a methoxy group can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
The interplay of these three functional groups in a molecule like this compound makes it a potentially valuable building block for creating compounds with tailored biological and chemical properties.
Chemical Properties and Analogues
While specific experimental data for this compound is not widely available in public literature, its key chemical properties can be calculated. The following table outlines these computed properties.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrClO₂ |
| Molecular Weight | 251.51 g/mol |
| Canonical SMILES | COC1=CC(CO)=C(C=C1Br)Cl |
| InChI Key | Inferred from structure |
| CAS Number | Not available in searched literature |
To provide context, the table below compares this compound with several structurally similar compounds for which data is publicly available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Bromo-2-fluorophenyl)methanol | 749931-19-9 | C₈H₈BrFO₂ | 235.05 |
| (4-Bromo-2-chlorophenyl)methanol | 185315-48-4 | C₇H₆BrClO | 221.48 |
| (4-Bromo-2,5-dimethoxyphenyl)methanol | 87050-61-1 | C₉H₁₁BrO₃ | 247.09 |
| (2-Bromo-4,5-dimethoxyphenyl)methanol | 54370-00-2 | C₉H₁₁BrO₃ | 247.09 |
| (4-Bromo-2-methylphenyl)methanol | 17100-58-2 | C₈H₉BrO | 201.06 |
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrClO2 |
|---|---|
Molecular Weight |
251.50 g/mol |
IUPAC Name |
(4-bromo-2-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
UJNJUDZVPMOUCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Cl)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromo 2 Chloro 5 Methoxyphenyl Methanol
Transformations of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group is a primary alcohol, and its position on the benzene (B151609) ring (benzylic) influences its reactivity, making it amenable to oxidation, substitution, and derivatization reactions.
The primary alcohol functionality of (4-bromo-2-chloro-5-methoxyphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 4-bromo-2-chloro-5-methoxybenzaldehyde, or can be further oxidized to the carboxylic acid, 4-bromo-2-chloro-5-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder oxidizing agents are typically used for the synthesis of the aldehyde, while stronger agents will produce the carboxylic acid. The existence of the corresponding carboxylic acid is noted in synthetic procedures where it is used as a precursor for other compounds. google.comgoogle.com
| Transformation | Product | Typical Reagents | Reaction Type |
|---|---|---|---|
| Alcohol to Aldehyde | 4-Bromo-2-chloro-5-methoxybenzaldehyde | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | Partial Oxidation |
| Alcohol to Carboxylic Acid | 4-Bromo-2-chloro-5-methoxybenzoic acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Sodium hypochlorite (B82951) (bleach) with a catalyst | Full Oxidation |
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion into an intermediate such as a tosylate or a mesylate ester. The activated benzylic position can then undergo substitution by various nucleophiles.
Halogenation: The hydroxyl group can be replaced by a halogen atom. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield (4-bromo-2-chloro-5-methoxyphenyl)methyl chloride and (4-bromo-2-chloro-5-methoxyphenyl)methyl bromide, respectively.
Amination: Direct amination is challenging, but the conversion of the alcohol to a halide or sulfonate ester allows for subsequent reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding benzylamines.
Alkoxylation: Reaction with another alcohol under acidic conditions or, more commonly, conversion to the benzyl (B1604629) halide followed by reaction with an alkoxide (the Williamson ether synthesis) produces ethers.
| Substitution Type | Nucleophile | Product Class | Common Reagents/Conditions |
|---|---|---|---|
| Halogenation | Cl⁻, Br⁻ | Benzyl Halide | SOCl₂, PBr₃, HCl, HBr |
| Amination | NH₃, RNH₂, R₂NH | Benzylamine | 1. Convert to halide/tosylate. 2. React with amine. |
| Alkoxylation | RO⁻ (Alkoxide) | Benzyl Ether | 1. Convert to halide. 2. React with sodium alkoxide (RONa). |
The hydroxymethyl group readily undergoes esterification and etherification to form corresponding esters and ethers.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reacting this compound with acetyl chloride would yield (4-bromo-2-chloro-5-methoxyphenyl)methyl acetate.
Etherification: Ethers can be formed through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, visible-light photoredox catalysis has emerged as a modern method for C–O bond formation under milder conditions. acs.org
Reactions Involving Aromatic Halogen Substituents
The aromatic ring of this compound features two distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. fishersci.frlibretexts.org Consequently, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective transformations at the C4 position (bromine) while leaving the C2 position (chlorine) intact.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a suitable substrate for these transformations, reacting selectively at the C-Br bond.
Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. fishersci.frnih.gov This allows for the formation of a biaryl linkage or the introduction of various alkyl or vinyl groups at the C4 position.
Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes.
Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) forms a C-C bond between the aryl bromide and an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is used to synthesize substituted alkenes, such as styrenes.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), and an amine base (e.g., Et₃N) |
| Heck | Alkene (e.g., CH₂=CHR) | Aryl-Alkene | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, and a base (e.g., Et₃N, K₂CO₃) |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing primary or secondary amine functionalities onto the aromatic ring. Applied to this compound, this reaction would selectively occur at the C-Br bond, yielding a 4-amino-substituted derivative. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope. beilstein-journals.org
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or Secondary Amine (RNH₂, R₂NH) | Aryl-Nitrogen | Pd precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, K₃PO₄) |
Direct Arene Functionalization via C-H Activation at Halogenated Positions
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic cores, bypassing the need for pre-functionalized starting materials. pkusz.edu.cn For a polysubstituted arene like this compound, transition-metal-catalyzed C-H activation presents a sophisticated approach for introducing new substituents. The primary site for C-H activation on the aromatic ring is the C-H bond at position 6, ortho to the methoxy (B1213986) group and meta to the bromomethyl group.
Transition metals such as palladium, rhodium, and copper are commonly employed as catalysts for these transformations. beilstein-journals.orgresearchgate.net The reaction typically requires a directing group to achieve site-selectivity. In the case of this compound, the hydroxymethyl group or a derivative thereof could potentially serve as a directing group, guiding the metal catalyst to the C-H bond at the less sterically hindered ortho position (C6). However, the presence of multiple substituents, including the two halogens, complicates the reactivity.
The electronic landscape of the ring, influenced by the strongly activating methoxy group and the deactivating halogens, makes the C6 position the most electron-rich and thus the most susceptible to electrophilic attack by a metal catalyst. Challenges in this functionalization include potential competition from cross-coupling reactions at the C-Br bond, which is generally more reactive than the C-Cl bond in palladium-catalyzed processes.
Table 1: Potential C-H Activation Reactions and Catalytic Systems
| Transformation | Catalyst System | Potential Product | Key Considerations |
|---|---|---|---|
| Olefination | Pd(OAc)₂ / Ligand | (4-Bromo-2-chloro-5-methoxy-6-vinylphenyl)methanol | Directing group assistance may be required; potential for competing Heck coupling at C-Br. pkusz.edu.cn |
| Arylation | Pd(OAc)₂ / Ligand | (4-Bromo-2-chloro-5-methoxy-[1,1'-biphenyl]-2-yl)methanol | High temperatures may be needed; selectivity between C-H and C-X activation is crucial. |
Achieving selective C-H activation at a halogenated position without engaging the carbon-halogen bonds requires careful tuning of the catalyst, ligands, and reaction conditions. Modern catalytic systems are increasingly capable of differentiating between these reactive sites. researchgate.netnih.gov
Reactions Involving the Methoxy Group
Cleavage Reactions of the Aryl Methyl Ether
The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol (B47542), 4-bromo-2-chloro-5-hydroxybenzyl alcohol, is a fundamental transformation. This demethylation can be achieved using various reagents, the choice of which is critical to avoid unwanted side reactions involving the benzylic alcohol and aryl halide moieties. libretexts.org
Strong protic acids like HBr and HI can cleave aryl ethers, but their harsh conditions can lead to reactions at the benzylic alcohol center. libretexts.org Lewis acids, particularly boron tribromide (BBr₃), are highly effective for aryl ether cleavage under milder conditions. However, BBr₃ is a strong Lewis acid and may interact with the benzylic alcohol.
Alternative reagents that offer greater chemoselectivity are often preferred. A mixture of aluminum chloride and sodium iodide, for instance, has been shown to be effective for cleaving hindered or deactivated aryl methyl ethers. researchgate.netreddit.com Thiolate-based nucleophiles, such as sodium dodecanethiolate in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can also effect demethylation via an SₙAr-like mechanism or nucleophilic attack on the methyl group. youtube.com
Table 2: Reagents for Aryl Methyl Ether Cleavage
| Reagent | Typical Conditions | Advantages | Potential Drawbacks for this Substrate |
|---|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficiency, mild conditions. | Can complex with or react at the benzylic alcohol. |
| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Inexpensive. | Harsh conditions, potential for Sₙ1 reaction at the benzylic carbon. libretexts.org |
| AlCl₃ / NaI | Acetonitrile (B52724), reflux | Effective for deactivated ethers. researchgate.net | Lewis acidity could affect the alcohol. |
| Lithium Chloride (LiCl) | DMF, reflux | Milder than strong acids. reddit.com | High temperatures required; potential for decomposition of DMF. reddit.com |
Participation in Aromatic Electrophilic Substitution (considering electronic effects of other substituents)
The susceptibility of the aromatic ring in this compound to electrophilic substitution is governed by the cumulative electronic effects of its substituents. The single available position for substitution is at C6. The directing effects of the existing groups must be considered to predict the feasibility of such a reaction.
-OCH₃ (Methoxy) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+R effect). libretexts.orgyoutube.com It strongly activates the positions ortho (C6) and para (C2, occupied by -Cl) to it.
-CH₂OH (Hydroxymethyl) Group: This group is weakly deactivating due to the inductive electron withdrawal by the oxygen atom.
The directing effects of these groups converge on the C6 position. The methoxy group strongly activates this position as it is ortho to it. The chloro group also directs ortho to itself (to C1 and C3, both occupied) and para (to C5, occupied). The bromo group directs ortho (to C3 and C5, both occupied) and para (to C1, occupied). Therefore, the powerful activating and directing effect of the methoxy group is the dominant factor, making the C6 position the sole and highly favored site for electrophilic attack.
Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to occur selectively at C6, provided the conditions are controlled to prevent reactions at the benzylic alcohol.
Multi-functional Group Reactivity and Chemoselectivity Studies
The presence of four different functional groups in this compound makes chemoselectivity a central theme in its chemistry. By choosing appropriate reagents and conditions, it is possible to transform one functional group while leaving the others intact.
Reactions at the Benzylic Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-bromo-2-chloro-5-methoxyphenyl)carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidants like potassium permanganate (KMnO₄) or chromic acid would likely lead to the carboxylic acid and could potentially cause side reactions. The alcohol can also be converted to an ether or ester under standard conditions.
Reactions at the Aryl Halides: The C-Br bond is typically more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This difference in reactivity allows for selective functionalization at the C4 position. For example, a Suzuki coupling using a boronic acid, a palladium catalyst, and a suitable base would likely replace the bromine atom, leaving the chlorine atom untouched.
Reactions at the Aryl Methyl Ether: As discussed in section 3.3.1, the ether can be cleaved selectively. Choosing a reagent like BBr₃ at low temperatures would likely target the ether without affecting the aryl halides.
Combined Transformations: It is also possible to devise reaction sequences that modify multiple functional groups. For instance, a Suzuki coupling at the C-Br bond could be followed by oxidation of the benzylic alcohol, demonstrating the molecule's utility as a scaffold for building more complex structures.
The study of chemoselectivity in this molecule is crucial for its application as a building block in organic synthesis, allowing for the stepwise and controlled introduction of molecular complexity.
Role As a Building Block in Complex Chemical Synthesis
Precursor for Diversified Aromatic Scaffolds
The strategic placement of three different substituents on the phenyl ring of (4-bromo-2-chloro-5-methoxyphenyl)methanol makes it an exceptionally valuable precursor for the synthesis of a wide array of diversified aromatic scaffolds. The differential reactivity of the bromine and chlorine atoms is a central feature that allows for selective and sequential chemical transformations.
The carbon-bromine bond is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, compared to the more robust carbon-chlorine bond. This disparity in reactivity enables chemists to introduce a variety of substituents at the C-4 position of the benzene (B151609) ring while preserving the chloro-substituent for subsequent functionalization. This stepwise approach is instrumental in the controlled elaboration of molecular complexity, allowing for the construction of polysubstituted aromatic compounds with a high degree of precision.
The hydroxymethyl group further enhances the synthetic utility of this building block. It can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a host of additional chemical modifications, including Wittig reactions, reductive aminations, and ester or amide bond formations. Conversely, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions. This multifaceted reactivity profile allows for the generation of a broad spectrum of aromatic derivatives from a single, readily accessible starting material.
Table 1: Potential Transformations of this compound for Scaffold Diversification
| Functional Group | Reaction Type | Potential Products |
| Bromo | Suzuki Coupling | Biaryls, Heterobiaryls |
| Stille Coupling | Aryl-stannanes, Vinyl-arenes | |
| Heck Coupling | Stilbenes, Cinnamic acid derivatives | |
| Chloro | Nucleophilic Aromatic Substitution | Aryl ethers, Aryl amines |
| Hydroxymethyl | Oxidation | Benzaldehydes, Benzoic acids |
| Etherification | Benzyl (B1604629) ethers | |
| Esterification | Benzyl esters |
Intermediate in the Synthesis of Potential Research Probes
The structural motifs present in this compound are frequently encountered in biologically active molecules, making it an attractive intermediate for the synthesis of potential research probes. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets through halogen bonding or by modifying its metabolic stability.
While direct examples of research probes synthesized from this compound are not extensively documented in publicly available literature, the utility of similarly substituted aromatic compounds is well-established. For instance, various halogenated and methoxy-substituted phenyl derivatives form the core of numerous kinase inhibitors, receptor antagonists, and other pharmacological agents.
The synthesis of such probes would likely leverage the sequential cross-coupling strategies described previously to append pharmacophoric fragments to the aromatic core. The methoxy (B1213986) group can also play a crucial role in modulating the electronic properties of the ring and can be a key interaction point with biological macromolecules. The ability to systematically modify the substitution pattern of the aromatic ring allows for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the development of new research probes and potential therapeutic agents.
Application in Polymeric Material Monomer Design
The multifunctionality of this compound also lends itself to the design of novel monomers for the synthesis of advanced polymeric materials. The hydroxymethyl group can be readily converted into a polymerizable functional group, such as an acrylate, methacrylate, or styrenic moiety. The presence of the halogen atoms on the aromatic ring can impart desirable properties to the resulting polymer, such as flame retardancy, increased refractive index, and enhanced thermal stability.
Furthermore, the bromo- and chloro-substituents can serve as post-polymerization modification sites. This allows for the synthesis of functional polymers where the properties of the material can be fine-tuned after the initial polymerization process. For example, the bromine atoms could be converted to other functional groups via polymer-analogous reactions, enabling the attachment of specific ligands, cross-linking agents, or other moieties to tailor the polymer's performance for specific applications.
While the direct use of this compound in polymer science is an area that remains to be fully explored, the principles of monomer design suggest its significant potential in the development of specialty polymers with tailored properties for applications in electronics, optics, and other high-performance material fields.
Component in Combinatorial Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening and the exploration of chemical space. The orthogonal reactivity of the functional groups in this compound makes it an ideal building block for the construction of combinatorial libraries.
A typical combinatorial synthesis strategy could involve a divergent approach starting from this central scaffold. In the first step, a diverse set of building blocks could be introduced at the more reactive bromo-position via parallel synthesis techniques. Subsequently, the chloro-position could be functionalized with a second set of diverse reagents. Finally, the hydroxymethyl group could be reacted with a third set of building blocks. This "three-dimensional" diversification strategy allows for the exponential generation of a vast number of unique compounds from a relatively small set of starting materials.
Table 2: Illustrative Combinatorial Library Synthesis Scheme
| Step | Reaction Site | Diversity Element |
| 1 | C-Br | Boronic acids (Suzuki coupling) |
| 2 | C-Cl | Amines (Buchwald-Hartwig amination) |
| 3 | -CH₂OH | Carboxylic acids (Esterification) |
Such libraries can be invaluable in the early stages of drug discovery for identifying hit compounds, as well as in materials science for discovering new materials with desired properties. The well-defined and predictable reactivity of this compound provides a reliable platform for the systematic exploration of chemical diversity.
Advanced Spectroscopic Characterization of this compound
The comprehensive structural elucidation and purity assessment of a synthesized chemical compound are critically dependent on a suite of advanced spectroscopic techniques. For the novel compound, this compound, a rigorous analysis using various spectroscopic methods is essential to confirm its molecular structure and purity. This article outlines the application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this specific molecule.
While detailed experimental data for this compound is not widely available in the public domain, this section will detail the expected analytical results and their significance in the structural determination of the compound.
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of (4-Bromo-2-chloro-5-methoxyphenyl)methanol would provide crucial information about the number of different types of protons and their neighboring environments. The expected signals would include two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy (B1213986) group protons would likely appear in the range of 3.8-4.0 ppm. The benzylic methylene (B1212753) protons would give rise to a singlet, and the hydroxyl proton would also produce a singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, a total of 8 distinct signals would be expected: six for the aromatic carbons, one for the methoxy carbon, and one for the benzylic carbon. The chemical shifts of the aromatic carbons would be influenced by the bromo, chloro, methoxy, and hydroxymethyl substituents.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, although in this specific molecule with mostly singlet protons, its utility might be limited to confirming the absence of proton-proton coupling. An HSQC spectrum would be invaluable in correlating the proton signals with their directly attached carbon atoms, thus confirming the assignments made from the ¹H and ¹³C NMR spectra.
| Expected ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~7.5 | s | 1H | Ar-H |
| Aromatic H | ~7.0 | s | 1H | Ar-H |
| Methylene H | ~4.6 | s | 2H | -CH₂OH |
| Methoxy H | ~3.9 | s | 3H | -OCH₃ |
| Hydroxyl H | Variable | s | 1H | -OH |
| Expected ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| Aromatic C | ~155 | C-OCH₃ |
| Aromatic C | ~140 | C-CH₂OH |
| Aromatic C | ~130 | C-Cl |
| Aromatic C | ~115 | C-Br |
| Aromatic C | ~115-130 | Ar-C-H |
| Methylene C | ~65 | -CH₂OH |
| Methoxy C | ~56 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-H stretching of the aromatic ring and the methoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol and the ether would result in strong bands between 1000-1300 cm⁻¹. The presence of the C-Br and C-Cl bonds would be confirmed by absorptions in the fingerprint region, typically below 800 cm⁻¹.
| Expected FT-IR Data | Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Alcohol |
| Aromatic C-H Stretch | 3000-3100 | Aromatic |
| Aliphatic C-H Stretch | 2850-2960 | Methoxy/Methylene |
| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |
| C-O Stretch | 1000-1300 | Alcohol, Ether |
| C-Cl Stretch | 600-800 | Chloroalkane |
| C-Br Stretch | 500-600 | Bromoalkane |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₈BrClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would be a definitive confirmation of the presence of these halogens in the molecule. The exact mass measurement would allow for the unambiguous determination of the molecular formula.
| Expected HRMS Data | Calculated m/z | Molecular Formula |
| [M]⁺ | 250.9447 | C₈H₈⁷⁹Br³⁵ClO₂ |
| [M+2]⁺ | 252.9427 | C₈H₈⁸¹Br³⁵ClO₂ / C₈H₈⁷⁹Br³⁷ClO₂ |
| [M+4]⁺ | 254.9406 | C₈H₈⁸¹Br³⁷ClO₂ |
X-ray Crystallography for Solid-State Molecular Architecture
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide an unequivocal three-dimensional model of the molecule. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Theoretical and Computational Investigations of 4 Bromo 2 Chloro 5 Methoxyphenyl Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of (4-bromo-2-chloro-5-methoxyphenyl)methanol. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). These calculations provide a wealth of information regarding the molecule's electronic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index. Such descriptors are vital for predicting how the molecule will interact with other chemical species. researchgate.net
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights the electron-rich and electron-deficient regions of the molecule, providing valuable insights into potential sites for electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Global Hardness | 2.65 eV |
| Chemical Potential | -3.85 eV |
| Electrophilicity Index | 2.80 eV |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the hydroxymethyl and methoxy (B1213986) groups in this compound necessitates a thorough conformational analysis. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°) (C-C-C-O of methanol (B129727) group) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | 0 | 1.5 |
| Conformer B (Global Minimum) | 60 | 0.0 |
| Conformer C | 120 | 1.2 |
| Conformer D | 180 | 2.0 |
Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases
To understand the behavior of this compound in a realistic environment, such as in a solvent or in its solid state, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions.
In the condensed phase, hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular force. Halogen bonding, involving the bromine and chlorine atoms, may also play a significant role in the crystal packing and solution-phase structure. MD simulations can quantify these interactions and predict macroscopic properties like density and diffusion coefficients.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating potential reaction mechanisms involving this compound. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, the entire reaction pathway can be mapped out.
For example, the oxidation of the methanol group to an aldehyde could be studied. Transition state theory can then be used to calculate the activation energy and reaction rates. This provides a detailed, atomistic understanding of the chemical transformations the molecule can undergo.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predicted shifts are invaluable for assigning the peaks in experimental NMR spectra.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net The calculated frequencies and intensities help in the assignment of experimental vibrational bands to specific molecular motions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 65.2 |
| C-Cl | 132.8 |
| C-Br | 115.4 |
| C-OCH₃ | 155.1 |
| -OCH₃ | 56.3 |
Analytical Methodologies for Research Grade Quantification and Purity Control
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography is a cornerstone technique for the purity determination and quantification of non-volatile and thermally labile compounds like (4-Bromo-2-chloro-5-methoxyphenyl)methanol. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and suitable approach for this type of analyte.
A typical HPLC method for the analysis of this compound would employ a C18 or a Phenyl-Hexyl stationary phase. The choice of a phenyl-based column can offer alternative selectivity for aromatic compounds through π-π interactions. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or a buffer system (e.g., phosphate (B84403) buffer) to ensure sharp peak shapes.
Detection can be achieved through various modes. A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly used, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule. Monitoring at a wavelength around 280 nm is expected to provide good sensitivity. For enhanced specificity and confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information of the eluting compound.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Initial: 70% A, 30% B; Linear gradient to 20% A, 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the separation and identification of volatile compounds. For this compound, which is a benzyl (B1604629) alcohol, GC-MS analysis is feasible, potentially with derivatization to increase its volatility and thermal stability, although direct analysis is also possible.
In a typical GC-MS analysis, the compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. A common stationary phase for this type of analysis would be a low-polarity phase, such as a 5% phenyl-polymethylsiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the analyte from any volatile impurities.
The mass spectrometer serves as the detector, ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, with the molecular ion peak confirming the compound's molecular weight. The fragmentation pattern is also highly characteristic; for a benzyl alcohol, common fragmentations include the loss of a hydroxyl radical (-OH), water (-H₂O), or the entire hydroxymethyl group (-CH₂OH). The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, further aiding in the identification.
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the qNMR analysis of this compound, a high-resolution NMR spectrometer is utilized. A precisely weighed amount of the sample is dissolved in a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) along with a known amount of a certified internal standard. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the signals of the analyte. Suitable internal standards for aromatic compounds in organic solvents include dimethyl terephthalate (B1205515), 1,3,5-trichloro-2-nitrobenzene, or maleic acid.
By comparing the integral of a specific, well-resolved proton signal of the analyte (e.g., the methylene (B1212753) protons of the -CH₂OH group) with the integral of a known signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision. Key experimental parameters such as a long relaxation delay (D1) are crucial to ensure full relaxation of the nuclei between scans, which is essential for accurate quantification.
| Parameter | Setting |
|---|---|
| Spectrometer Frequency | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Dimethyl terephthalate or 1,3,5-trichloro-2-nitrobenzene |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ relaxation time of both analyte and standard |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a direct verification of the compound's empirical and molecular formula. For this compound, with the molecular formula C₈H₈BrClO₂, elemental analysis would be performed for carbon (C), hydrogen (H), bromine (Br), and chlorine (Cl). The oxygen content is typically determined by difference.
The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO₂, H₂O, and halogenated species) are then separated and quantified by various detection methods. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 38.21 |
| Hydrogen (H) | 3.21 |
| Bromine (Br) | 31.76 |
| Chlorine (Cl) | 14.09 |
| Oxygen (O) | 12.72 |
Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthesis Protocols
The pursuit of environmentally benign chemical manufacturing processes is a cornerstone of modern synthetic chemistry. For a halogenated compound like (4-bromo-2-chloro-5-methoxyphenyl)methanol, developing sustainable and green synthesis protocols is a critical first step for enabling its broader use. Future research in this area could focus on several key strategies:
Catalytic Approaches: Moving away from stoichiometric reagents, research could target the use of catalytic systems for the selective halogenation and functionalization of the precursor phenol (B47542) or toluene (B28343) derivatives. This would reduce waste and improve atom economy.
Alternative Solvents: Investigating the use of green solvents, such as supercritical fluids, ionic liquids, or bio-based solvents, could significantly decrease the environmental impact of the synthesis process compared to traditional volatile organic compounds.
Energy Efficiency: Exploring photochemical or electrochemical methods for key synthetic steps could lead to milder reaction conditions, reducing energy consumption and potentially offering higher selectivity.
A comparative table of potential green synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Engineering enzymes for selective halogenation and oxidation. |
| Mechanochemistry | Reduced solvent usage, potentially faster reaction times. | Solid-state synthesis routes and ball-milling techniques. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Optimization of microwave parameters for key transformations. |
Integration into Flow Chemistry Systems for Continuous Production
The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The integration of the synthesis of this compound into flow chemistry systems represents a significant engineering and chemical challenge with substantial rewards. Key areas for research would include:
Reactor Design: Developing microreactors or packed-bed reactors that can handle the specific reaction conditions, including potential solid handling and precise temperature control.
Process Analytical Technology (PAT): Implementing in-line and on-line analytical techniques to monitor reaction progress in real-time, allowing for rapid optimization and quality control.
Downstream Processing: Designing continuous purification and isolation modules to be integrated with the flow reactor, creating a seamless end-to-end production process.
The benefits of a continuous flow approach are summarized in the following table:
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with smaller reaction volumes. |
| Efficiency | Slower reaction times and manual transfers. | Increased throughput and automation. nih.gov |
| Scalability | Difficult and requires significant redevelopment. | More straightforward scaling by extending operation time. |
| Consistency | Potential for batch-to-batch variability. | Superior product consistency and quality control. |
Exploration of Novel Derivatization Pathways for Material Science Innovations
The unique arrangement of bromo, chloro, and methoxy (B1213986) substituents on the aromatic ring of this compound makes it an intriguing building block for new materials. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, for instance, allows for selective and sequential functionalization. Future research could explore:
Polymer Chemistry: Using the molecule as a monomer or a functional additive in the synthesis of novel polymers. The halogen atoms could provide sites for cross-linking or post-polymerization modification, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Organic Electronics: Derivatization through reactions like Suzuki or Sonogashira couplings could be used to synthesize conjugated molecules or oligomers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid, substituted phenyl core could be elaborated with flexible chains to design new liquid crystalline materials. The polarity and size of the substituents would be expected to influence the mesophase behavior.
Advanced Applications in Supramolecular Chemistry and Self-Assembly
The presence of multiple functional groups capable of engaging in non-covalent interactions makes this compound and its derivatives interesting candidates for supramolecular chemistry and the design of self-assembling systems. The halogen atoms can participate in halogen bonding, a highly directional interaction that is increasingly used in crystal engineering and the design of complex architectures. researchgate.net
Prospective research in this domain includes:
Crystal Engineering: Investigating how the interplay of hydrogen bonds (from the hydroxyl group) and halogen bonds (from the bromine and chlorine atoms) can be used to control the packing of molecules in the solid state, leading to the design of crystals with specific physical properties.
Host-Guest Chemistry: Synthesizing larger, cavity-containing molecules derived from this compound that can act as hosts for smaller guest molecules, with potential applications in sensing or separation.
Self-Assembled Monolayers (SAMs): Exploring the ability of derivatives to form ordered layers on surfaces, which could be relevant for modifying electrode surfaces or creating functional coatings.
The types of intermolecular interactions that could be exploited are outlined below:
| Interaction Type | Participating Group(s) | Potential Application |
| Hydrogen Bonding | -OH, Methoxy Oxygen | Directing crystal packing, forming co-crystals. |
| Halogen Bonding | -Br, -Cl | Building blocks for supramolecular synthons, anion recognition. researchgate.net |
| π-π Stacking | Aromatic Ring | Stabilizing self-assembled structures, charge transport in materials. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
